(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

Asymmetric catalysis Chiral ligand procurement Enantioselective synthesis

(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole (CAS 2757082-78-1) is a single-enantiomer, N^N-bidentate dihydrooxazole (oxazoline) ligand in which the classical pyridine ring is replaced by a partially saturated 5,6,7,8-tetrahydroquinoline. The (S)-configured tert-butyl group at C4 of the oxazoline ring creates a well-defined chiral pocket, while the fused cyclohexene ring on the heteroaromatic backbone modifies both the steric demand and the electronic character at the metal centre relative to conventional pyridine‑oxazoline (PyOx) ligands.

Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
Cat. No. B8197710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC16H22N2O
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2
InChIInChI=1S/C16H22N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h8-9,14H,4-7,10H2,1-3H3/t14-/m1/s1
InChIKeyWZDYWZNSNZZFTP-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole — Chiral Oxazoline Ligand for Asymmetric Synthesis: Technical Baseline


(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole (CAS 2757082-78-1) is a single-enantiomer, N^N-bidentate dihydrooxazole (oxazoline) ligand in which the classical pyridine ring is replaced by a partially saturated 5,6,7,8-tetrahydroquinoline . The (S)-configured tert-butyl group at C4 of the oxazoline ring creates a well-defined chiral pocket, while the fused cyclohexene ring on the heteroaromatic backbone modifies both the steric demand and the electronic character at the metal centre relative to conventional pyridine‑oxazoline (PyOx) ligands . Commercial material is typically supplied with 97 % chemical purity and ≥99 % enantiomeric excess, supported by batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Oxazoline Ligands Cannot Substitute (S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole in Performance-Critical Applications


Close structural analogs such as (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) and the (R)-enantiomer of the tetrahydroquinoline ligand (CAS 2375437-25-3) differ in both the steric footprint and the electronic properties of the heteroaromatic donor . The saturated cyclohexene ring of the tetrahydroquinoline backbone increases molecular volume and lipophilicity (calculated LogP = 3.15 versus ~1.9 for the pyridine analog), which directly affects catalyst solubility, substrate partitioning, and the chiral induction mechanism . Procurement of a racemic mixture or the opposite enantiomer would invert or nullify the asymmetric induction required in enantioselective transformations . Consequently, generic replacement without batch-matched conformation of stereochemistry and backbone identity risks significant loss of enantioselectivity and reproducibility.

Quantitative Differentiation of (S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole — Comparator-Based Evidence Table


Enantiomeric Excess vs. Racemic Baseline: Guaranteed Stereochemical Fidelity for Asymmetric Catalysis

The (S)-enantiomer of 4-(tert-butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is supplied with an enantiomeric excess (ee) of ≥99 %, as verified by HPLC or GC for each production batch . This compares with a racemic mixture (CAS 2303959-54-6; 0 % ee) that is also commercially available but incapable of imparting enantioselectivity . The high ee value exceeds the 95–97 % ee typical for many generic chiral oxazoline ligands and meets the threshold for high-performance catalytic applications where even minor enantiomeric contamination depresses product enantiopurity .

Asymmetric catalysis Chiral ligand procurement Enantioselective synthesis

Lipophilicity Shift Relative to Pyridine-Oxazoline Ligands: LogP-Driven Solubility and Phase-Transfer Implications

The calculated octanol-water partition coefficient (LogP) for (S)-4-(tert-butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is 3.1519, as reported in the BOC Sciences physicochemical datasheet . For the structurally simpler (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, the LogP is approximately 1.9, based on standard computational predictions for the pyridine–oxazoline scaffold [1]. The ΔLogP of ~1.25 indicates significantly higher lipophilicity for the tetrahydroquinoline derivative, which can enhance solubility in non-polar solvents and improve catalyst retention in biphasic or membrane-based reaction systems.

Ligand design Lipophilicity Phase-transfer catalysis

Stereochemical Configuration Control: Enantiomer-Specific Performance Differentiated from the (R)-Isomer

The (S)-configuration at the C4 position of the oxazoline ring produces a chiral environment that is diastereomeric to metal complexes formed by the (R)-enantiomer (CAS 2375437-25-3) . In archetypal PyOx systems, the (S)-enantiomer of t-BuPyOx consistently delivers the opposite enantiomer of the product relative to the (R)-enantiomer in asymmetric catalysis, most notably in palladium-catalyzed allylic alkylation, where the (S)-ligand affords (R)-product and vice versa [1]. While direct head-to-head data for the tetrahydroquinoline series are sparse in the current literature, the established inversion of absolute configuration is a class-level rule for C2-symmetric and C1-symmetric oxazoline ligands [2].

Enantioselective synthesis Chiral switch Ligand screening

Commercial Availability and Batch-to-Batch Reproducibility: Multi-Source Supply with Full Analytical Traceability

(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is currently stocked by at least four independent reputable suppliers (BOC Sciences, Bidepharm, Macklin, Leyan) with standard purity of 97–98 % and ee ≥99 %, each providing NMR, HPLC, and GC certificates of analysis . In contrast, 4-isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole — the closest isopropyl analog — is primarily available from a single vendor and lacks certified enantiomeric excess documentation . Multi-source redundancy reduces supply-chain risk and enables competitive pricing, while the consistent analytical package ensures reproducibility across synthesis campaigns.

Chemical procurement Quality assurance Ligand sourcing

Procurement-Ready Application Scenarios for (S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole


Enantioselective Allylic Alkylation and Tsuji–Trost Reactions Requiring a Sterically Demanding C1-Symmetric Ligand

The high enantiomeric excess (≥99 %) and the bulky tetrahydroquinoline backbone make this ligand suitable for Pd-catalyzed asymmetric allylic alkylation where the saturated ring introduces steric pressure distinct from PyOx ligands, potentially improving enantioselectivity with sterically hindered substrates. Procurement from a supplier providing full analytical documentation (NMR, HPLC, GC) is recommended to ensure batch-to-batch consistency .

Copper-Catalyzed Asymmetric Transformations in Non-Polar Media

The elevated lipophilicity (LogP 3.15) of the tetrahydroquinoline-oxazoline scaffold enhances catalyst solubility in toluene, MTBE, and other non-polar solvents commonly employed in Cu-catalyzed cyclopropanation, aziridination, or alkynylation reactions. This property facilitates homogeneous catalysis and can simplify workup procedures compared to the more polar pyridine analogs .

Ligand Screening Libraries for Diversity-Oriented Chiral Space Exploration

Because the tetrahydroquinoline core provides a steric and electronic profile orthogonal to both PyOx and bis(oxazoline) ligands, this compound is valuable in high-throughput screening cascades aimed at identifying novel asymmetric transformations. Its ready commercial availability from multiple vendors (BOC Sciences, Bidepharm, Macklin, Leyan) with certified enantiopurity reduces lead time for screening campaigns .

Quote Request

Request a Quote for (S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.